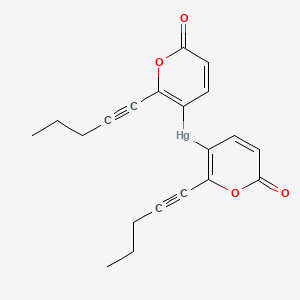
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury is an organomercury compound characterized by the presence of two 6-oxo-2-pent-1-ynylpyran-3-yl groups bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury typically involves the reaction of mercury(II) acetate with 6-oxo-2-pent-1-ynylpyran-3-yl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental mercury state.
Substitution: The 6-oxo-2-pent-1-ynylpyran-3-yl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents and catalysts.
Major Products Formed
Oxidation: Mercury(II) oxide and various organic oxidation products.
Reduction: Elemental mercury and reduced organic ligands.
Substitution: New organomercury compounds with different ligands.
Scientific Research Applications
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Bis(6-oxo-2-penta-1,3-diynylpyran-3-yl)mercury: Similar structure but with different ligand configurations.
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)lead: Lead analog with similar chemical properties.
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)tin: Tin analog with distinct reactivity.
Uniqueness
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury is unique due to its specific ligand configuration and the presence of mercury, which imparts distinct chemical and physical properties
Properties
CAS No. |
24203-78-9 |
|---|---|
Molecular Formula |
C20H18HgO4 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury |
InChI |
InChI=1S/2C10H9O2.Hg/c2*1-2-3-4-6-9-7-5-8-10(11)12-9;/h2*5,8H,2-3H2,1H3; |
InChI Key |
OQXRIZCSDPUZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=C(C=CC(=O)O1)[Hg]C2=C(OC(=O)C=C2)C#CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















